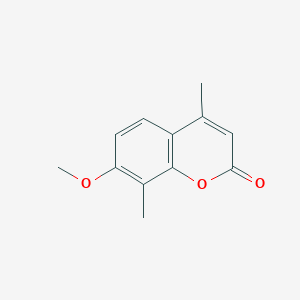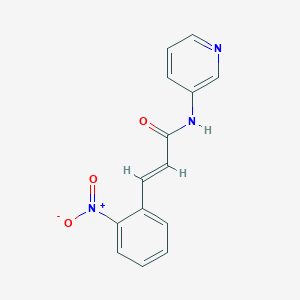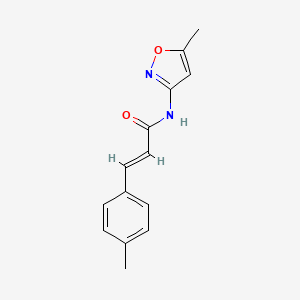
Dihydromikanolide
Vue d'ensemble
Description
Dihydromikanolide is a natural product found in Mikania micrantha . It has a molecular formula of C15H16O6 . The average mass is 292.284 Da and the monoisotopic mass is 292.094696 Da .
Synthesis Analysis
The synthesis of this compound involves hydrogenation . The compound can be obtained directly by adding a liquid n-alkane to the this compound enriched extract in solution in ethyl acetate .
Molecular Structure Analysis
The molecular structure of this compound is complex with 8 defined stereocentres . The IUPAC name for this compound is (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo [12.2.1.02,4.05,7.09,13]heptadec-1 (17)-ene-11,16-dione .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.28 and a molecular formula of C15H16O6 . The exact mass is 292.094688 g/mol .
Applications De Recherche Scientifique
Hydrogen Generation and Catalysis
- Dihydromikanolide has been studied for its role in hydrogen generation and catalysis. Research indicates that certain compounds, including this compound, can catalyze the production of hydrogen under specific conditions. This area of research holds potential for developing sustainable energy sources and improving catalytic processes (Felton et al., 2007).
Allelopathy and Phytotoxicity
- In the realm of plant biology, this compound has been identified as a potent allelochemical with significant phytotoxic effects. Studies have shown that it inhibits both germination and seedling growth of certain plant species, suggesting its role in plant competition and invasive species dynamics (Shao et al., 2005).
Soil Microbiology
- Research has also explored the impact of this compound on soil microbial communities. It's been found to influence the regulation of soil microbial activity, nutrient availability, and the composition of microbial communities. These findings are significant for understanding plant-soil interactions and the ecological impact of invasive plant species (Yu et al., 2021).
Industrial Applications
- On an industrial scale, this compound and related compounds have potential applications in the synthesis of various chemicals and materials. The research has highlighted their role in reactions that are important for the production of biofuels, pharmaceuticals, and other chemical products. The ability of these compounds to catalyze specific reactions under controlled conditions is a key area of interest (Katryniok et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3/t5-,7-,8+,9+,10-,11-,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXZMNXWXQCJU-XMOWUHPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)[C@H]4[C@H](O4)C5=C[C@H]2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331768 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23758-04-5 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



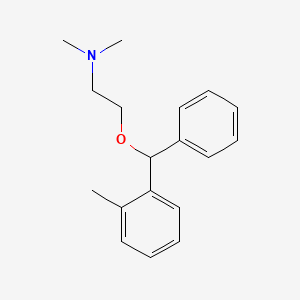

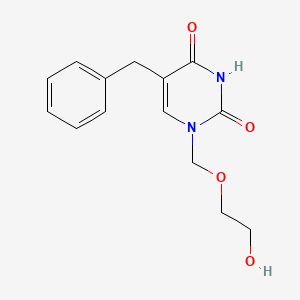
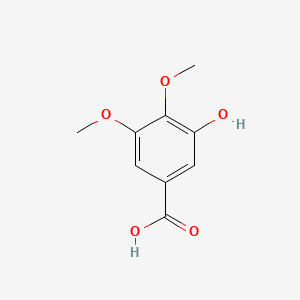
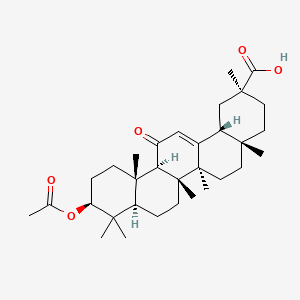



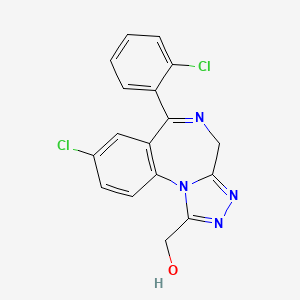
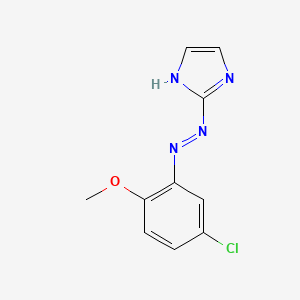
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
